molecular formula C4H9N3 B1587594 1,4,5,6-Tetrahydropyrimidin-2-amine CAS No. 41078-65-3

1,4,5,6-Tetrahydropyrimidin-2-amine

Cat. No. B1587594
CAS RN: 41078-65-3
M. Wt: 99.13 g/mol
InChI Key: PEHDFSFYZKSKGH-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrimidin-2-amine is a cyclic amidine known to be a carbon dioxide fixation agent . It reacts with carbon dioxide to yield a zwitterionic adduct .


Synthesis Analysis

The synthetic routes towards 1,4,5,6-Tetrahydropyrimidin-2-amine are less developed than their fully aromatic counterparts . The existing literature reports describe various preparative routes to access 1,4,5,6-Tetrahydropyrimidine derivatives . These include condensation reactions of diamines with various appropriate counterparts such as carbonyl compounds, imino ethers, amidines or nitriles, condensation of amidines with 1,3-dibromopropane and α,β-unstaurated carbonyl compounds, condensation of amino alcohols . Other methods include selective reduction of pyrimidines, ring expansion chemistry of cyclopropanes, aziridines, and azetidines .


Molecular Structure Analysis

The molecular formula of 1,4,5,6-Tetrahydropyrimidin-2-amine is C4H9N3 . The calculated results show that the N 12 atom has the largest negative charge along with its suitable spatial configuration in HF/6–311G+ (d), making it a potential site for reaction with metallic cores .


Chemical Reactions Analysis

The chemical reactions of 1,4,5,6-Tetrahydropyrimidin-2-amine generally include condensation reactions of diamines with various appropriate counterparts such as carbonyl compounds, imino ethers, amidines or nitriles, condensation of amidines with 1,3-dibromopropane and α,β-unstaurated carbonyl compounds, condensation of amino alcohols . Other reactions include selective reduction of pyrimidines, ring expansion chemistry of cyclopropanes, aziridines, and azetidines .


Physical And Chemical Properties Analysis

1,4,5,6-Tetrahydropyrimidin-2-amine has a refractive index of n20/D 1.5194 (lit.) and a boiling point of 88-89 °C/1 mmHg (lit.) . Its density is 1.024 g/mL at 25 °C (lit.) .

Future Directions

The future directions for 1,4,5,6-Tetrahydropyrimidin-2-amine could involve developing more efficient synthetic routes, exploring its pharmacological properties, and investigating its potential applications in various fields .

properties

IUPAC Name

1,4,5,6-tetrahydropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3/c5-4-6-2-1-3-7-4/h1-3H2,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHDFSFYZKSKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391075
Record name 1,4,5,6-tetrahydropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41078-65-3
Record name 1,4,5,6-tetrahydropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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